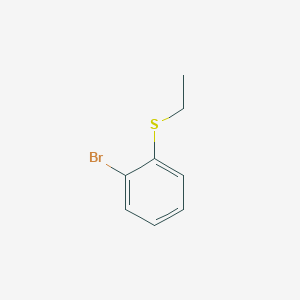

2-Bromophenyl ethyl sulfide

Descripción general

Descripción

2-Bromophenyl ethyl sulfide is an organic compound with the molecular formula C₈H₉BrS. It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an ethyl sulfide group. This compound is often used in organic synthesis and various chemical reactions due to its unique structural properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Bromophenyl ethyl sulfide can be synthesized through several methods. One common approach involves the reaction of 2-bromothiophenol with ethyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide or tetrahydrofuran .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain high-purity products .

Análisis De Reacciones Químicas

Types of Reactions: 2-Bromophenyl ethyl sulfide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The sulfide group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydride, potassium carbonate, dimethylformamide, tetrahydrofuran.

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride

Major Products Formed:

Substitution: Various substituted phenyl ethyl sulfides.

Oxidation: Sulfoxides and sulfones.

Reduction: Phenyl ethyl sulfide

Aplicaciones Científicas De Investigación

2-Bromophenyl ethyl sulfide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

Biology: It can be used to modify biological molecules for studying their functions and interactions.

Industry: Used in the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism of action of 2-Bromophenyl ethyl sulfide involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom can undergo nucleophilic substitution, while the sulfide group can be oxidized or reduced. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile reagent in organic synthesis .

Comparación Con Compuestos Similares

2-Chlorophenyl ethyl sulfide: Similar structure but with a chlorine atom instead of bromine.

2-Iodophenyl ethyl sulfide: Similar structure but with an iodine atom instead of bromine.

Phenyl ethyl sulfide: Lacks the halogen atom, making it less reactive in certain substitution reactions.

Uniqueness: 2-Bromophenyl ethyl sulfide is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chlorine and iodine analogs. Additionally, the bromine atom provides distinct electronic and steric effects that influence the compound’s reactivity and selectivity in various chemical reactions .

Actividad Biológica

2-Bromophenyl ethyl sulfide (CAS Number: 35420-95-2) is a compound of interest due to its diverse biological activities and potential applications in pharmaceuticals and organic synthesis. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure:

- Molecular Formula: C8H9BrS

- Molecular Weight: 233.13 g/mol

Reactivity:

this compound acts primarily as an alkylating agent due to the presence of the reactive bromine atom. This enables it to form covalent bonds with nucleophilic sites in biological molecules, which can lead to significant biological effects, including inhibition of enzyme activity and disruption of DNA replication and transcription.

The mechanism of action for this compound involves:

- Alkylation: The bromine atom can covalently bond with nucleophiles such as DNA bases, leading to mutagenic effects.

- Enzyme Inhibition: Alkylation can inhibit the function of various enzymes, impacting metabolic pathways.

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against several bacterial strains, showcasing its potential as an antibacterial agent. The Minimum Inhibitory Concentration (MIC) values for various pathogens are summarized in Table 1.

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Salmonella typhi | 8 |

The compound's effectiveness against resistant strains suggests it could be a valuable candidate in the fight against drug-resistant infections .

Anticancer Activity

In vitro studies have indicated that this compound may possess anticancer properties. It has been shown to inhibit the growth of certain cancer cell lines by inducing apoptosis through the alkylation of critical cellular proteins .

Case Studies

-

Case Study on Antimicrobial Efficacy:

A comparative study evaluated the antibacterial effects of this compound against standard antibiotics like ciprofloxacin. The results indicated that while ciprofloxacin had a lower MIC against E. coli, this compound showed significant activity against multidrug-resistant strains . -

Case Study on Anticancer Effects:

In a laboratory setting, a series of experiments were conducted to assess the cytotoxic effects of this compound on human cancer cell lines. The compound was found to decrease cell viability significantly at concentrations above 10 µM, suggesting a dose-dependent effect on cancer cell proliferation .

Propiedades

IUPAC Name |

1-bromo-2-ethylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrS/c1-2-10-8-6-4-3-5-7(8)9/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REUXZHQDXRDRII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20517640 | |

| Record name | 1-Bromo-2-(ethylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20517640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87424-98-4 | |

| Record name | 1-Bromo-2-(ethylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20517640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.